Welcome to the BenchChem Online Store!
molecular formula C10H8N2 B8786062 2-Vinylquinoxaline CAS No. 77208-21-0

2-Vinylquinoxaline

Cat. No. B8786062
M. Wt: 156.18 g/mol
InChI Key: XLHFQWCMIWOPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07259163B2

Procedure details

Prepared in a similar manner to that described for Intermediate 2, replacing 2-vinylpyrazine with 2-vinylquinoxaline.* The product was purified by SPE using cyclohexane:ethylacetate (2:1 v/v) as eluent to provide the title compound as an oil. *{2-Vinylquinoxaline was synthesized from quinoxaline-2-carboxaldehyde using the procedure described in Intermediate 10 for 5-vinylpyrimidine}.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=[CH:3][C:2]=1[CH:11]=O.[CH:13](C1C=NC=NC=1)=C>>[CH:11]([C:2]1[CH:3]=[N:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1)=[CH2:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC2=CC=CC=C12)C=O
Step Two
Name
Intermediate 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C=1C=NC=NC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=NC2=CC=CC=C2N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.